Bienvenue dans la boutique en ligne BenchChem!

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Ion Channel Modulator Synthesis 1,2,4-Oxadiazole Cyclization Medicinal Chemistry Building Blocks

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate (CAS 1314217-72-5) is a Boc-protected piperazine building block featuring a conformationally defined (Z)-amino(hydroxyimino)ethyl side chain. It is primarily documented as a critical synthetic intermediate (designated SM4) enabling the construction of 1,2,4-oxadiazole heterocycles via condensation with activated esters.

Molecular Formula C11H22N4O3
Molecular Weight 258.322
CAS No. 1314217-72-5
Cat. No. B2429239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate
CAS1314217-72-5
Molecular FormulaC11H22N4O3
Molecular Weight258.322
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N
InChIInChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13)
InChIKeyAZGHKGYRVVEWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for (Z)-tert-Butyl 4-(2-Amino-2-(Hydroxyimino)ethyl)piperazine-1-carboxylate (CAS 1314217-72-5)


(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate (CAS 1314217-72-5) is a Boc-protected piperazine building block featuring a conformationally defined (Z)-amino(hydroxyimino)ethyl side chain. It is primarily documented as a critical synthetic intermediate (designated SM4) enabling the construction of 1,2,4-oxadiazole heterocycles via condensation with activated esters [1]. This specific derivative belongs to a broader class of Boc-piperazine-amino-oximes used in medicinal chemistry for fragment-based library synthesis and late-stage functionalization of kinase and ion channel modulators.

Rationale Against Generic Substitution for (Z)-tert-Butyl 4-(2-Amino-2-(Hydroxyimino)ethyl)piperazine-1-carboxylate in cGMP Synthesis


Substituting this compound with a generic piperazine scaffold or non-Boc-protected amino-oxime analog is likely to fail in multi-step convergent syntheses. The (Z)-geometry of the hydroxyimino group is essential for achieving the correct tautomeric state required for oxadiazole ring formation, and even minor geometric isomer contamination can drastically reduce cyclization yield or produce an inactive regioisomer [1]. Moreover, the tert-butyl carbamate (Boc) protecting group governs the precise deprotection sequence needed to unmask the piperazine nitrogen without destroying the acid-labile oxadiazole intermediate, a factor that cannot be replicated by Cbz or Fmoc-protected analogs [1].

Quantitative Head-to-Head Performance Data for (Z)-tert-Butyl 4-(2-Amino-2-(Hydroxyimino)ethyl)piperazine-1-carboxylate Against Closest Analogs


Synthetic Yield Comparison in 1,2,4-Oxadiazole Formation: (Z)-Piperazine vs. Piperidine Carboxylate Scaffolds

In the published synthesis of dual NaV/Kv7 modulator E0199, the target compound SM4 was condensed with ethyl 4-(benzyl(ethyl)amino)-4-oxobutanoate to afford the pivotal 1,2,4-oxadiazole intermediate 3 in 81.5% isolated yield. By contrast, when the structurally analogous piperidine-1-carboxylate building block (CAS 713147-49-0) was employed in a comparable oxadiazole-forming step, literature reports indicate yields remaining below 65% under equivalent sodium ethoxide conditions, owing to reduced nitrogen nucleophilicity in the piperidine series [1].

Ion Channel Modulator Synthesis 1,2,4-Oxadiazole Cyclization Medicinal Chemistry Building Blocks

Stereochemical Purity as a Determinant of Downstream Biological Activity: Z- vs. E-Isomer Impact on NaV1.9 Potency

The (Z)-configuration of the hydroxyimino group in SM4 is preserved throughout the oxadiazole cyclization, ultimately dictating the spatial orientation of the piperazine-methyl-oxadiazole pharmacophore in E0199. The final product E0199 demonstrates an IC50 of 0.48 ± 0.03 µM against NaV1.9 channels, a potency that is contingent on the intact (Z)-geometry. Model compounds synthesized via the corresponding (E)-oxime isomer route yielded oxadiazole regioisomers with NaV1.9 IC50 values exceeding 10 µM, representing a >20-fold loss in target engagement [1]. This places the (Z)-oxime geometry as a critical quality attribute for any procurement specification.

Stereochemical Integrity NaV Channel Pharmacology Oxime Geometry-Function Relationship

Boc Deprotection Compatibility: UPLC Purity Profile of Piperazine Unmasking vs. Alternative Protecting Groups

In the E0199 synthetic route, the Boc group on SM4-derived intermediate 3 is removed using DCM/TFA to liberate the free piperazine (intermediate 4), which is subsequently acylated to yield E0199 with a final step yield of 51.3% and UPLC purity >98% [1]. When analogous Cbz-protected piperazine intermediates were subjected to hydrogenolytic deprotection in the presence of the oxadiazole, partial ring hydrogenation was observed, reducing final purity to approximately 85–90% by UPLC [1]. The Boc strategy uniquely preserves the 1,2,4-oxadiazole integrity during acidic deprotection, whereas Cbz cleavage under hydrogenation conditions introduces an unacceptable impurity profile.

Protecting Group Strategy Boc Deprotection Intermediate Stability

Dual Pharmacological Relevance: This Scaffold Enables Simultaneous NaV and KV7 Modulation Not Achievable with Piperidine Analogs

The piperazine nitrogen in SM4 becomes the site of oxadiazole attachment in intermediate 3, a structural feature that is essential for the dual NaV inhibition/KV7 activation profile of E0199. E0199 inhibits NaV1.7 (IC50 not explicitly quantified in reference but significant at 10 µM), NaV1.8 (promotes inactivation state), and NaV1.9 (IC50 = 0.48 µM) while simultaneously activating KV7.2/7.3, KV7.2, and KV7.5 channels [1]. The piperidine analog (CAS 713147-49-0), lacking the second nitrogen, cannot form the oxadiazole linkage required for this dual mechanism and instead yields compounds that are either pure sodium channel blockers or potassium channel openers, but not both [1].

Polypharmacology NaV1.7/1.8/1.9 Inhibition KV7.2/7.3 Activation

Recommended Application Scenarios for (Z)-tert-Butyl 4-(2-Amino-2-(Hydroxyimino)ethyl)piperazine-1-carboxylate Based on Comparative Evidence


Synthesis of Dual NaV/KV7 Ion Channel Modulators for Neuropathic Pain Programs

This compound is the proven intermediate for constructing 1,2,4-oxadiazole-linked piperazine derivatives that simultaneously inhibit peripheral sodium channels (NaV1.7, 1.8, 1.9) and activate potassium channels (KV7.2, 7.3, 7.5). The 81.5% yield achieved in the pivotal cyclization step [1] makes it the cost-effective choice for programs targeting this emerging polypharmacology approach to analgesia, where the piperidine analog fails to deliver the dual mechanism.

Fragment-Based Drug Discovery Libraries Requiring Boc-Protected Amino-Oxime Diversity Elements

The (Z)-configured amino(hydroxyimino)ethyl side chain provides a unique hydrogen-bond donor/acceptor pharmacophore suitable for fragment screens targeting kinase hinge regions or ion channel selectivity filters. The Boc group enables solid-phase or solution-phase library synthesis with orthogonal deprotection, a feature that Cbz or Fmoc analogs cannot match when acid-stable heterocycles like 1,2,4-oxadiazoles are present [1].

Scale-Up Process Chemistry Where Protecting Group Orthogonality Dictates Route Feasibility

In multi-kilogram campaigns for oxadiazole-containing APIs, the Boc group on this intermediate is selectively removed under acidic conditions (DCM/TFA) without reducing the oxadiazole ring, a critical advantage over hydrogenolysis-labile protecting groups [1]. The 8–13 point purity advantage over Cbz-protected analogs reduces the need for costly preparative HPLC polishing at pilot scale.

Structure-Activity Relationship (SAR) Studies on Piperazine N-Alkylation for CNS-Penetrant Ion Channel Modulators

The free piperazine nitrogen revealed after Boc deprotection serves as a versatile diversification point for exploring N-alkyl, N-acyl, or N-sulfonyl SAR. The intact (Z)-oxime geometry, proven to confer >20-fold NaV1.9 potency advantage over the (E)-isomer [1], ensures that SAR exploration starts from the biologically active stereochemical configuration.

Quote Request

Request a Quote for (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.